molecular formula C15H24F6O B14294324 Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 113557-85-0

Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-

Cat. No.: B14294324
CAS No.: 113557-85-0
M. Wt: 334.34 g/mol
InChI Key: CQTPKRIRFNXIQF-UHFFFAOYSA-N
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Description

Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a specialized organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The final product is then purified to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone, while reduction could produce cyclododecane derivatives with varying degrees of hydrogenation.

Scientific Research Applications

Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various polymers and specialty chemicals.

    Biology: The compound is utilized in the study of biological membranes and as a model compound in lipid research.

    Industry: The compound is employed in the production of lubricants, adhesives, and coatings.

Mechanism of Action

The mechanism by which Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and membrane dynamics. The compound’s unique structure allows it to interact with hydrophobic regions of proteins and lipids, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A related compound with similar structural features but lacking the trifluoroethoxy group.

    Cyclododecatriene: An intermediate in the synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-.

    Laurolactam: Another related compound used in the production of Nylon 12.

Uniqueness

Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

113557-85-0

Molecular Formula

C15H24F6O

Molecular Weight

334.34 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yloxycyclododecane

InChI

InChI=1S/C15H24F6O/c16-14(17,18)13(15(19,20)21)22-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2

InChI Key

CQTPKRIRFNXIQF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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